

# Acifran chemical structure and properties

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## Compound of Interest

Compound Name: **Acifran**

Cat. No.: **B7790903**

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## Acifran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Acifran**, a potent agonist of the nicotinic acid receptors GPR109A (G-protein coupled receptor 109A) and GPR109B (G-protein coupled receptor 109B), has demonstrated significant promise as a hypolipidemic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Acifran**. Detailed experimental protocols for key assays and a thorough examination of its mechanism of action, including relevant signaling pathways, are presented to support further research and development in the field of lipid disorders.

### Chemical Structure and Properties

**Acifran**, with the IUPAC name 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid, is a synthetic organic compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its chemical identity is well-established through various identifiers.

Table 1: Chemical Identifiers for **Acifran**

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid[1][2][3][4] |
| CAS Number        | 72420-38-3[1][2][5][6]   |
| Molecular Formula | C <sub>12</sub> H <sub>10</sub> O <sub>4</sub> [1][2][5][6]            |
| Molecular Weight  | 218.21 g/mol [1][2][6]   |
| SMILES            | CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2[1][2]                               |
| InChI Key         | DFDGRKNOFOJBAJ-UHFFFAOYSA-N[1][2]                                      |

The physicochemical properties of **Acifran** are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of **Acifran**

| Property        | Value  |
|-----------------|--|
| Melting Point   | 176 °C[6][7]   |
| Solubility      | Poorly soluble in water (0.016 mg/mL at 25°C).<br>More soluble in organic solvents like ethanol and methanol.[1] |
| pKa (predicted) | 2.25 ± 0.40[7]   |
| Appearance      | Off-white to light yellow powder[7]  |

## Pharmacological Properties and Mechanism of Action

**Acifran** is a potent agonist for the G-protein coupled receptors GPR109A (also known as HCA<sub>2</sub>) and GPR109B (also known as HCA<sub>3</sub>), which are receptors for nicotinic acid (niacin).[5] Its activation of these receptors, particularly GPR109A expressed in adipocytes, is central to its lipid-lowering effects.

The primary mechanism of action involves the activation of GPR109A, which couples to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, leading to a decrease in the lipolysis of stored triglycerides in adipose tissue. This, in turn, reduces the release of free fatty acids into the circulation, decreasing their availability for the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL).

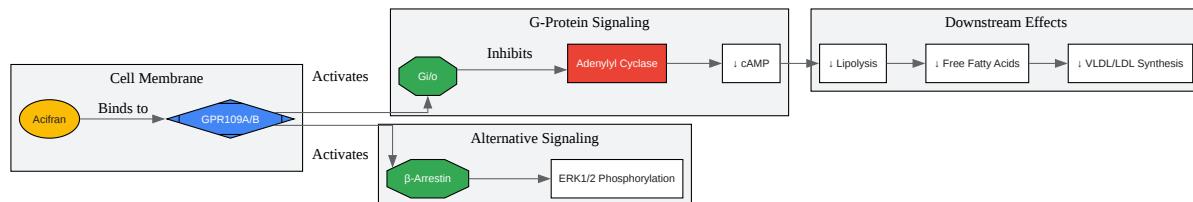
Beyond the canonical Gi/o pathway, evidence suggests that GPR109A signaling can also proceed through β-arrestin-mediated pathways, which may contribute to some of the other cellular effects of **Acifran**. Activation of GPR109A has also been linked to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Table 3: Pharmacological Activity of **Acifran**

| Target                      | Action  | Potency (EC <sub>50</sub> /IC <sub>50</sub> )      |
|-----------------------------|---------|--|
| GPR109A (HCA <sub>2</sub> ) | Agonist | IC <sub>50</sub> = 1.12 μM[5]                      |
| GPR109B (HCA <sub>3</sub> ) | Agonist | Induces ERK1/2 phosphorylation at 0.01 to 10 μM[5] |

## Signaling Pathways

The signaling cascade initiated by **Acifran** binding to GPR109A is multifaceted. The primary pathway involves G-protein coupling, while alternative pathways may also be engaged.



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### Acifran Signaling Pathway

## Preclinical and Clinical Data

### Preclinical Studies in Rodent Models

**Acifran** has demonstrated potent lipid-lowering activity in rat models of hyperlipidemia.

Table 4: Effects of **Acifran** on Lipid Profile in Hyperlipidemic Rats

| Parameter                   | Dose    | % Change from Control | Reference |
|-----------------------------|---------|-----------------------|-----------|
| Serum Triglycerides         | 1 mg/kg | ↓                     | [5]       |
| Serum LDL                   | 1 mg/kg | ↓                     | [5]       |
| HDL/Total Cholesterol Ratio | 1 mg/kg | ↑                     | [5]       |

## Clinical Studies

In a 12-week, double-blind, placebo-controlled study in patients with Type IIa hyperlipoproteinemia, **Acifran** demonstrated efficacy in improving the lipid profile.

Table 5: Effects of **Acifran** on Lipid Profile in Type IIa Hyperlipoproteinemic Patients (8 weeks)

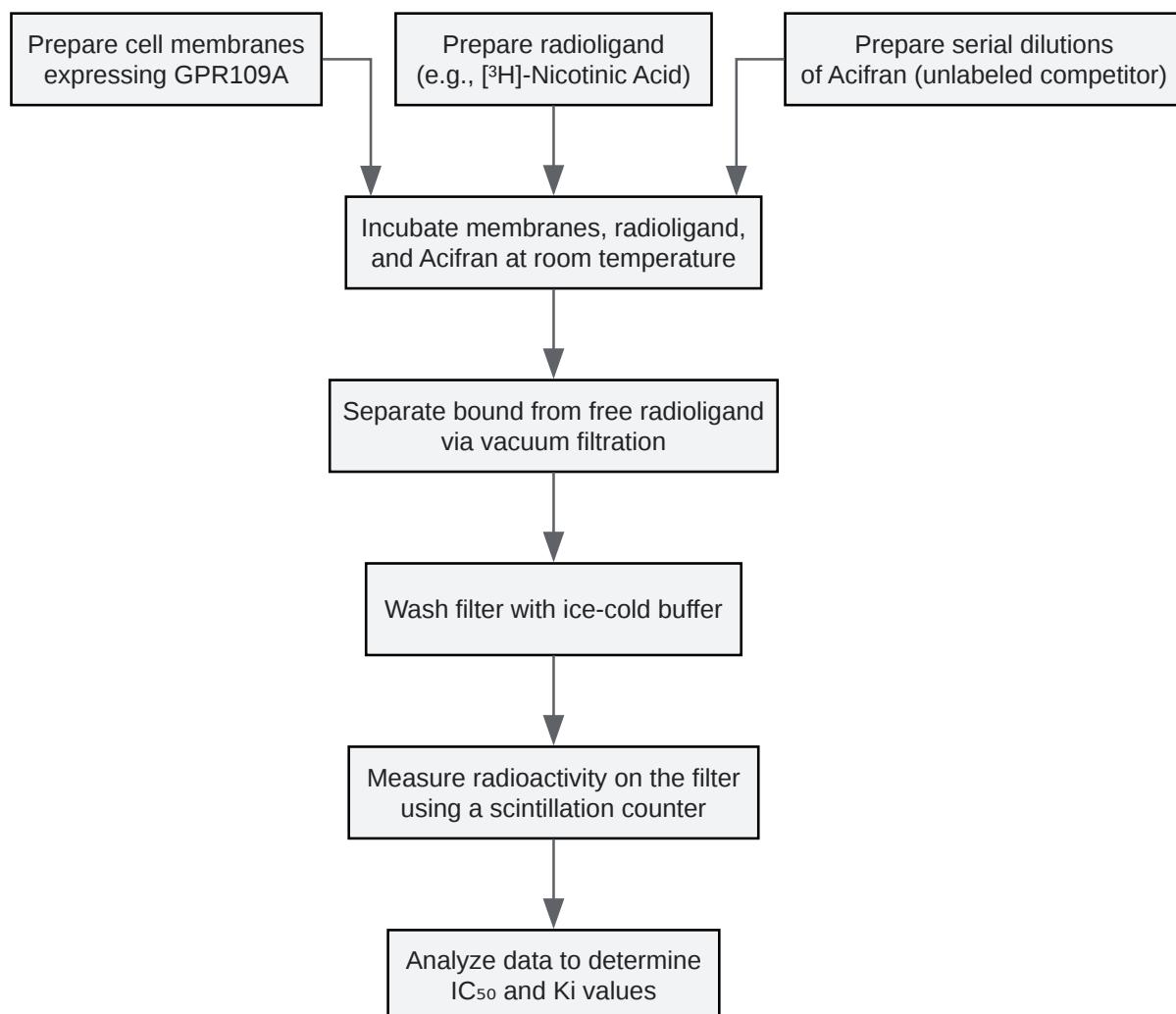
| Parameter         | Dose (t.i.d.)        | % Change from Baseline | % Change from Placebo |
|-------------------|----------------------|------------------------|-----------------------|
| LDL-Cholesterol   | 100 mg               | ↓ 13% (p < 0.01)       | ↓ 14% (p < 0.05)      |
| HDL-Cholesterol   | 100 mg               | ↑ 11% (p < 0.05)       | ↑ 11% (p < 0.05)      |
| Total Cholesterol | 100 mg               | -                      | ↓ 8% (p < 0.05)       |
| LDL/HDL Ratio     | 100 mg               | ↓ 20% (p < 0.001)      | ↓ 21% (p < 0.05)      |
| Triglycerides     | 300 mg (at 12 weeks) | ↓ 25% (p < 0.001)      | ↓ 35% (p < 0.05)      |
| HDL-Cholesterol   | 300 mg (at 12 weeks) | -                      | ↑ 18% (p < 0.05)      |

Data from LaRosa JC, et al. Artery. 1987.

## Experimental Protocols

### Radioligand Binding Assay for GPR109A

This protocol is a generalized procedure for determining the binding affinity of a compound to GPR109A.



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### Receptor Binding Assay Workflow

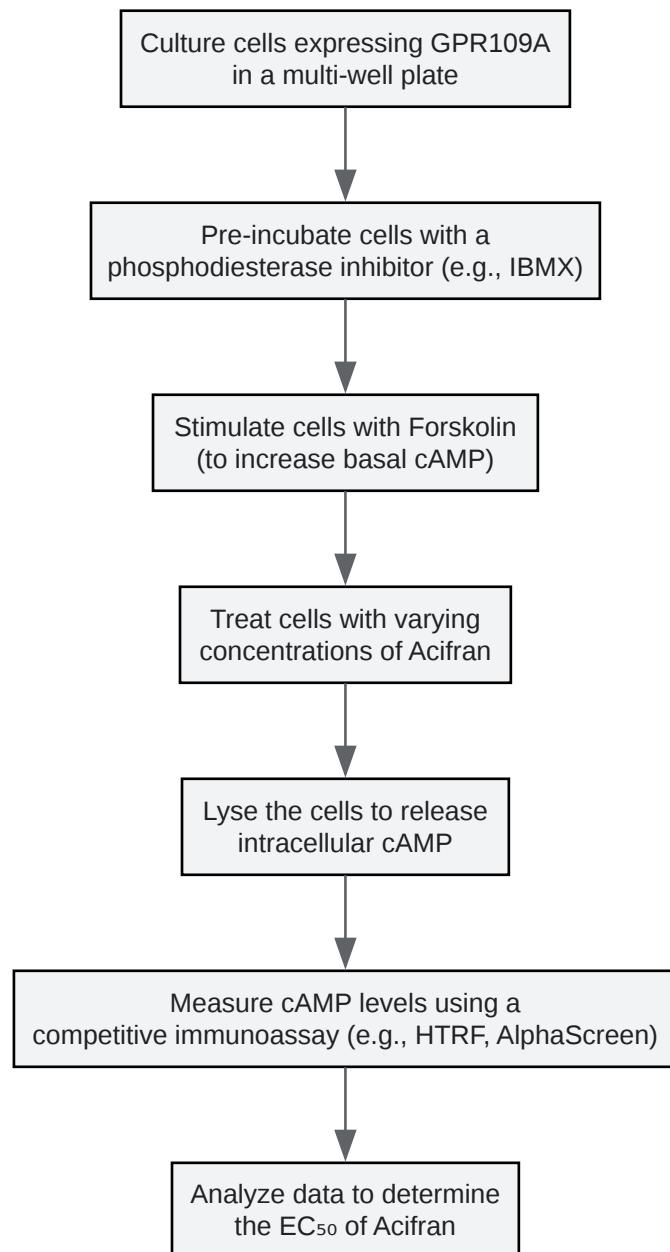
#### Methodology:

- Membrane Preparation: Cell membranes from a stable cell line overexpressing human GPR109A are prepared by homogenization and centrifugation.
- Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g.,  $[^3\text{H}]\text{-nicotinic acid}$ ) is incubated with the cell membranes in the presence of varying concentrations of unlabeled **Acifran**.

- Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the  $IC_{50}$  value of **Acifran**, which is the concentration that inhibits 50% of the specific binding of the radioligand. The  $K_i$  (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

## cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to GPR109A activation.



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### cAMP Measurement Assay Workflow

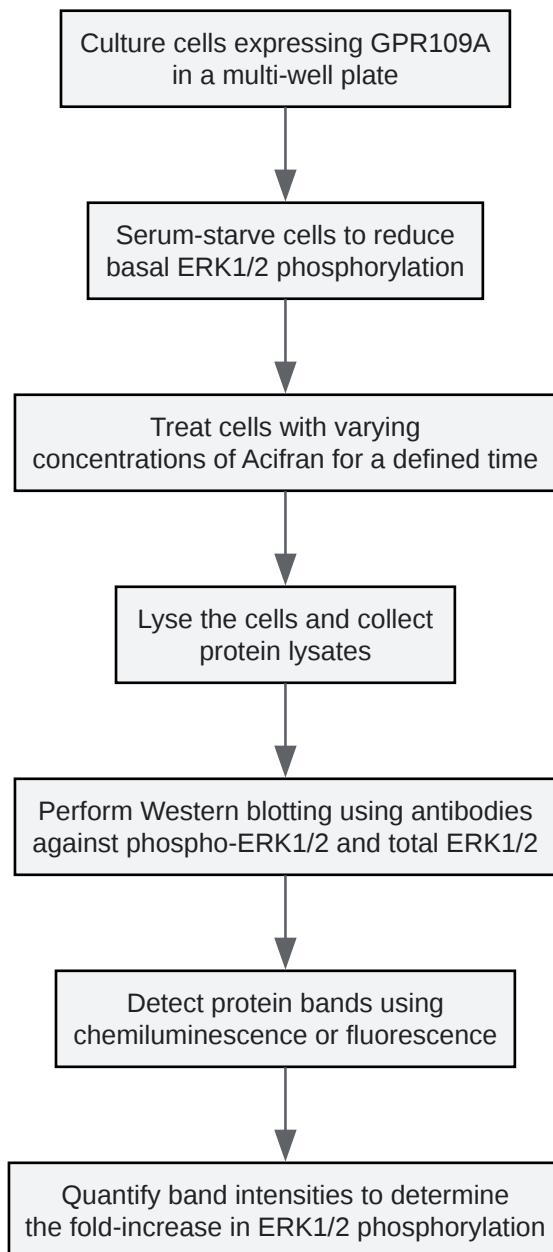
#### Methodology:

- Cell Culture: Cells stably or transiently expressing GPR109A are seeded in a multi-well plate.
- Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

- **Stimulation and Treatment:** Cells are stimulated with forskolin to elevate basal cAMP levels. Subsequently, cells are treated with a range of **Acifran** concentrations.
- **Cell Lysis:** After the incubation period, the cells are lysed to release the intracellular cAMP.
- **cAMP Detection:** The concentration of cAMP in the cell lysate is quantified using a commercially available competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
- **Data Analysis:** The results are used to generate a dose-response curve, from which the EC<sub>50</sub> value (the concentration of **Acifran** that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is determined.

## ERK1/2 Phosphorylation Assay

This protocol provides a general workflow for assessing the activation of the ERK1/2 signaling pathway by **Acifran**.



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### ERK1/2 Phosphorylation Assay Workflow

#### Methodology:

- **Cell Culture and Starvation:** Cells expressing GPR109A are cultured and then serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.

- Treatment: Cells are treated with different concentrations of **Acifran** for a specific time course (e.g., 5, 10, 15 minutes).
- Cell Lysis: Cells are lysed, and the total protein concentration of the lysates is determined.
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
- Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent or fluorescent detection system.
- Data Analysis: The intensity of the p-ERK1/2 bands is normalized to the intensity of the total ERK1/2 bands to determine the fold-increase in ERK1/2 phosphorylation relative to the untreated control.

## Conclusion

**Acifran** is a well-characterized nicotinic acid receptor agonist with a clear mechanism of action for its lipid-lowering effects. Its ability to potently activate GPR109A and subsequently reduce lipolysis in adipocytes makes it an important molecule in the study of dyslipidemia. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of **Acifran** and related compounds.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Computational insights on molecular interactions of acifran with GPR109A and GPR109B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
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